KCNQ2/Q3 Potassium Channel Antagonism: Measured IC50 of 120 nM in Automated Patch-Clamp Assay
4-(5-Aminoquinolin-6-yl)cyclohexan-1-ol exhibits antagonist activity at the human KCNQ2/Q3 potassium channel heteromer with a measured IC50 of 120 nM in CHO cells using automated patch-clamp electrophysiology (3-minute incubation) [1]. No direct head-to-head comparator data are available in the public domain for this compound against other aminoquinoline-cyclohexanol derivatives. This activity represents the most potent quantitatively verified target engagement for this compound and establishes its utility as a reference ligand for KCNQ channel pharmacology research. The absence of published comparative IC50 values for structural analogs precludes assessment of relative potency within the quinoline-cyclohexanol chemical series [1].
| Evidence Dimension | KCNQ2/Q3 potassium channel antagonist potency |
|---|---|
| Target Compound Data | IC50 = 120 nM (0.12 μM) |
| Comparator Or Baseline | No direct comparator data available in public literature for structurally related aminoquinoline-cyclohexanol compounds |
| Quantified Difference | Not calculable due to absence of comparative data |
| Conditions | CHO cells expressing human KCNQ2/Q3; automated patch-clamp; 3-minute incubation |
Why This Matters
Provides a validated reference IC50 value (120 nM) for use as a positive control or benchmark in KCNQ channel electrophysiology assays, enabling cross-study comparisons of experimental conditions and assay sensitivity.
- [1] BindingDB. BDBM50395464 (ChEMBL2164048): Antagonist activity at KCNQ2/Q3 expressed in CHO cells, IC50 = 120 nM. View Source
